Cas no 129769-09-1 (2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-)

2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
- 3,3-dichloro-5,5-dimethylazepan-2-one
- TTZKHMJRCOJTDF-UHFFFAOYSA-N
- 129769-09-1
- WS-00990
- E72426
- SCHEMBL9189009
- 3,3-dichloro-5,5-dimethyl-2-oxoperhydroazepine
- DTXSID10442750
-
- Inchi: InChI=1S/C8H13Cl2NO/c1-7(2)3-4-11-6(12)8(9,10)5-7/h3-5H2,1-2H3,(H,11,12)
- InChI Key: TTZKHMJRCOJTDF-UHFFFAOYSA-N
- SMILES: CC1(CCNC(=O)C(C1)(Cl)Cl)C
Computed Properties
- Exact Mass: 209.0374194g/mol
- Monoisotopic Mass: 209.0374194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.1Ų
2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1819113-100mg |
3,3-Dichloro-5,5-dimethylazepan-2-one |
129769-09-1 | 98% | 100mg |
¥2358.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1819113-250mg |
3,3-Dichloro-5,5-dimethylazepan-2-one |
129769-09-1 | 98% | 250mg |
¥4233.00 | 2024-08-09 |
2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
The compound with CAS No. 129769-09-1, commonly referred to as 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of azepinones, which are seven-membered ring systems containing a ketone group. The azepinone framework is known for its versatility in organic chemistry and has been extensively studied for its potential in drug discovery and materials science.
2H-Azepin-2-one is characterized by a bicyclic structure with a ketone group at position 2 and two chlorine atoms at position 3. The hexahydro designation indicates that the ring system is partially saturated, while the 5,5-dimethyl substituents add steric bulk to the molecule. This combination of structural features makes the compound highly interesting for researchers exploring non-planar geometries and steric effects in organic compounds.
Recent studies have highlighted the importance of azepinones in medicinal chemistry. For instance, researchers have investigated the potential of 2H-Azepin-2-one derivatives as inhibitors of certain enzymes involved in neurological disorders. The dichloro substitution pattern in this compound has been shown to enhance its binding affinity to target proteins, making it a promising lead compound for drug development.
In addition to its biological applications, 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- has also found use in materials science. Its rigid structure and ability to form stable conformations make it an attractive candidate for the design of advanced polymers and nanomaterials. Recent advancements in polymer chemistry have demonstrated how such compounds can be incorporated into high-performance materials with tailored mechanical properties.
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. Researchers have optimized various synthetic pathways to improve yield and purity. For example, one common approach involves the cyclization of appropriately substituted amino alcohols under acidic conditions to form the azepinone ring system.
From an analytical standpoint, the compound's physical properties have been well-characterized. Its melting point, boiling point, and solubility in various solvents are well-documented, providing valuable data for its handling and application in different chemical processes. The compound's stability under various conditions has also been studied extensively.
Looking ahead, the potential applications of 2H-Azepin-2-one derivatives are vast. Ongoing research is exploring their use as scaffolds for drug delivery systems and as building blocks for complex molecular architectures. The integration of modern computational chemistry tools has further accelerated the discovery of novel applications for this compound.
In conclusion, CAS No. 129769-09-1, or 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-, stands out as a significant molecule with wide-ranging implications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial applications.
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